molecular formula C11H14Cl2O3S B14600738 Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol CAS No. 61062-72-4

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol

Cat. No.: B14600738
CAS No.: 61062-72-4
M. Wt: 297.2 g/mol
InChI Key: PRIGJNNXPRRWIB-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol is a chemical compound with the molecular formula C11H12Cl2O2S. This compound is characterized by the presence of both acetic acid and chlorophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to introduce the chlorosulfanyl and hydroxyl groups. One common method involves the chlorination of 4-chlorophenylacetic acid followed by a nucleophilic substitution reaction to introduce the sulfanyl group. The final step involves the addition of a hydroxyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chlorosulfanyl group can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

61062-72-4

Molecular Formula

C11H14Cl2O3S

Molecular Weight

297.2 g/mol

IUPAC Name

acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H10Cl2OS.C2H4O2/c10-5-9(6-12)13-8-3-1-7(11)2-4-8;1-2(3)4/h1-4,9,12H,5-6H2;1H3,(H,3,4)

InChI Key

PRIGJNNXPRRWIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1SC(CO)CCl)Cl

Origin of Product

United States

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